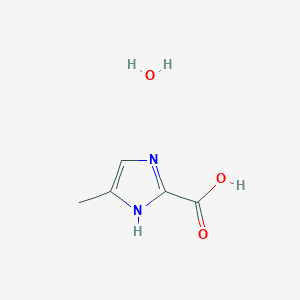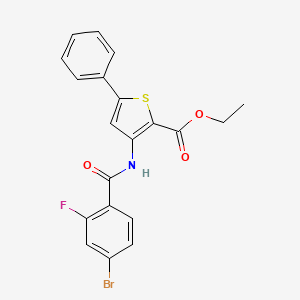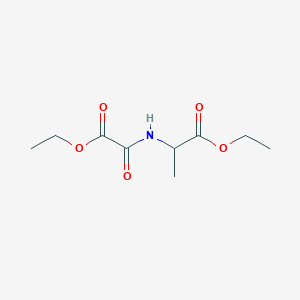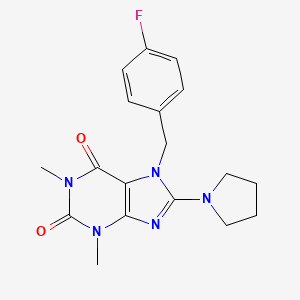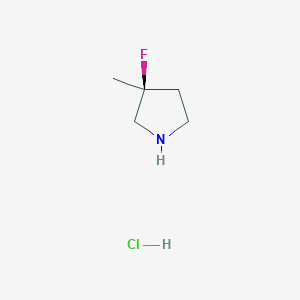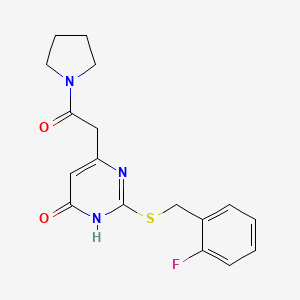
2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. Compounds in this class are often studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrimidinone Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of the Thioether Group: The 2-fluorobenzyl group can be introduced via a thiolation reaction using a thiol reagent.
Addition of the Pyrrolidinyl Group: The pyrrolidin-1-yl group can be added through an alkylation reaction using a suitable alkylating agent.
Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired pyrimidinone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinone ring.
Substitution: The fluorobenzyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Antiviral Agents: Potential antiviral properties due to its pyrimidinone core.
Anticancer Research: Studied for its ability to inhibit certain cancer cell lines.
Antimicrobial Agents: Possible use as an antimicrobial agent against various pathogens.
Industry
Pharmaceuticals: Development of new drugs and therapeutic agents.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((2-fluorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds with a pyrimidinone core may:
Inhibit Enzymes: Bind to and inhibit the activity of specific enzymes.
Interact with DNA/RNA: Interfere with the replication or transcription processes.
Modulate Receptors: Bind to and modulate the activity of cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
- 2-((2-methylbenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the benzyl group can significantly alter the compound’s reactivity and biological activity.
- Thioether Linkage : The thioether linkage provides unique chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-14-6-2-1-5-12(14)11-24-17-19-13(9-15(22)20-17)10-16(23)21-7-3-4-8-21/h1-2,5-6,9H,3-4,7-8,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVXARQOQYZJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
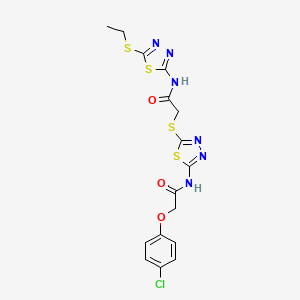
![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)
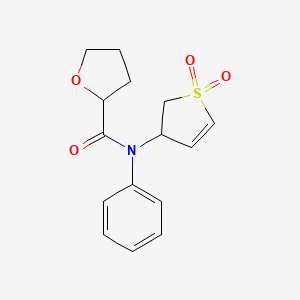
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)
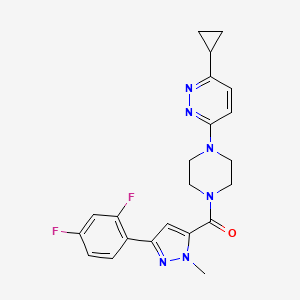
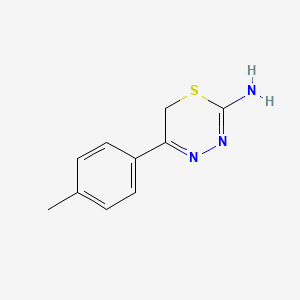
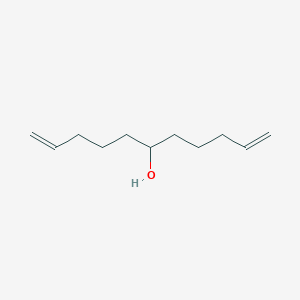
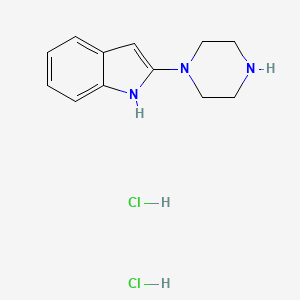
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)
